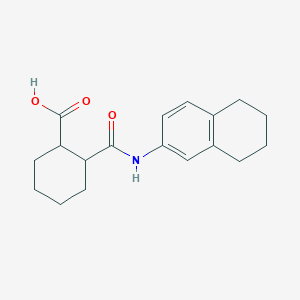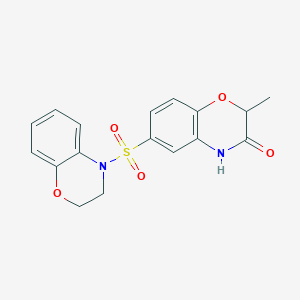
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to the class of benzoylpiperidine carboxamides and has been shown to possess analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess analgesic and anti-inflammatory properties in various animal models. It has also been shown to be effective in reducing pain hypersensitivity in models of neuropathic pain. This compound has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. This compound has also been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, this compound has some limitations for lab experiments. It has a relatively low yield, which can make it difficult to obtain large quantities of the compound. This compound is also not very water-soluble, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide. One direction is to investigate its potential use in the treatment of other types of pain and inflammation, such as osteoarthritis and rheumatoid arthritis. Another direction is to investigate its potential use in the treatment of other types of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
合成法
The synthesis method of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide involves the reaction of 2-hydroxybenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as methylene chloride, and the product is purified by column chromatography. The yield of this compound obtained by this method is typically around 50%.
科学的研究の応用
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to possess analgesic and anti-inflammatory properties in various animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to be effective in reducing pain hypersensitivity.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
1-(2-hydroxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c14-12(17)9-5-7-15(8-6-9)13(18)10-3-1-2-4-11(10)16/h1-4,9,16H,5-8H2,(H2,14,17) |
InChIキー |
RLCFTIDNMCLRBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
正規SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)